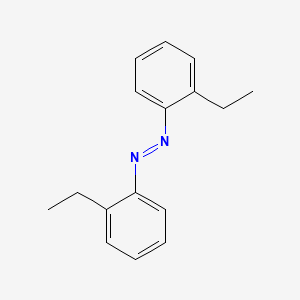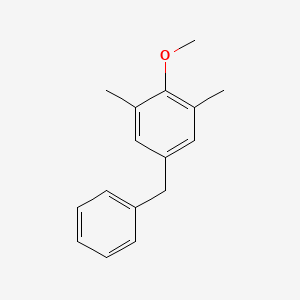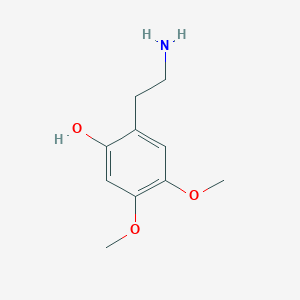![molecular formula C9H11N3O2 B14576171 N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide CAS No. 61273-22-1](/img/structure/B14576171.png)
N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an ethanediamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with an appropriate acylating agent. For instance, the compound can be formed via C–C bond cleavage promoted by iodine (I~2~) and tert-butyl hydroperoxide (TBHP) in toluene under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
While specific industrial production methods for N1-[2-(Pyridin-2-yl)ethyl]ethanediamide are not well-documented, the general principles of amide synthesis can be applied. Industrial production typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H~2~O~2~) and TBHP.
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can serve as a ligand in coordination chemistry, forming complexes with metal ions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N1-[2-(Pyridin-2-yl)ethyl]ethanediamide exerts its effects involves its interaction with molecular targets. The pyridine ring can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share a similar structure but may have different substituents on the pyridine ring.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials but have a different core structure.
Uniqueness
N~1~-[2-(Pyridin-2-yl)ethyl]ethanediamide is unique due to its specific combination of the pyridine ring and ethanediamide moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
61273-22-1 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N'-(2-pyridin-2-ylethyl)oxamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(13)9(14)12-6-4-7-3-1-2-5-11-7/h1-3,5H,4,6H2,(H2,10,13)(H,12,14) |
InChI Key |
CZWUGRFUTTUIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576115.png)








![1,2-Dichloro-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14576161.png)


